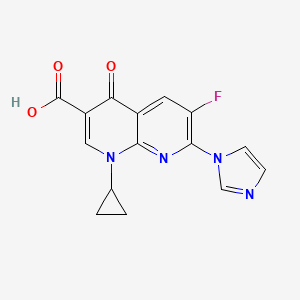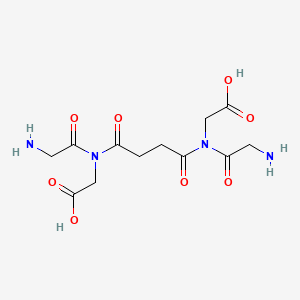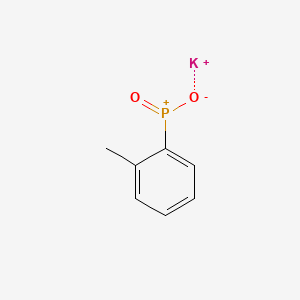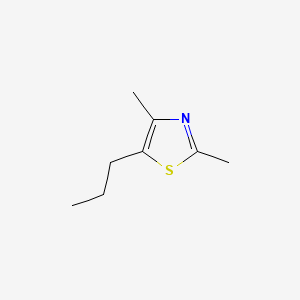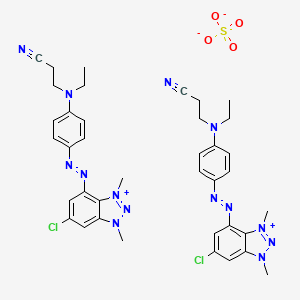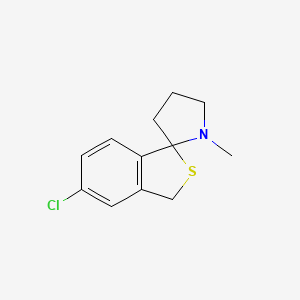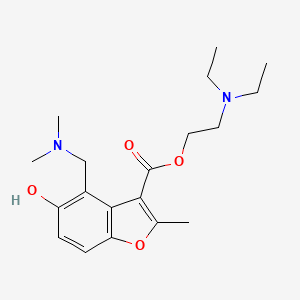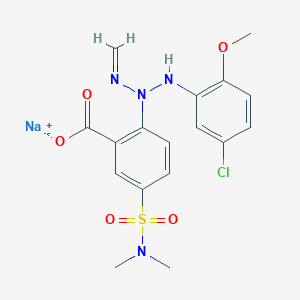
Benzenamine, 4,4'-methylenebis(3-ethyl-5-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-methylenebis(3-ethyl-5-(1-methylethyl)- is a complex organic compound that belongs to the class of aromatic amines It is characterized by the presence of two benzenamine groups connected by a methylene bridge, with additional ethyl and isopropyl substituents on the aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-methylenebis(3-ethyl-5-(1-methylethyl)- typically involves the reaction of aniline derivatives with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, connecting the two aromatic amine groups. The specific reaction conditions, such as temperature, pH, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of catalysts, reaction vessels, and purification techniques are optimized to ensure high efficiency and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and advanced separation technologies to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4,4’-methylenebis(3-ethyl-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic amines, quinones, and other derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4,4’-methylenebis(3-ethyl-5-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-methylenebis(3-ethyl-5-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4,4’-methylenebis-: A simpler analog without the ethyl and isopropyl substituents.
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: A derivative with dimethyl groups on the nitrogen atoms.
Benzenamine, 4,4’-methylenebis[3-chloro-2,6-diethyl-]: A compound with chloro and diethyl substituents.
Uniqueness
The presence of ethyl and isopropyl groups in Benzenamine, 4,4’-methylenebis(3-ethyl-5-(1-methylethyl)- imparts unique steric and electronic properties, making it distinct from its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with other molecules, providing specific advantages in certain applications.
Eigenschaften
CAS-Nummer |
75790-86-2 |
|---|---|
Molekularformel |
C23H34N2 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
4-[(4-amino-2-ethyl-6-propan-2-ylphenyl)methyl]-3-ethyl-5-propan-2-ylaniline |
InChI |
InChI=1S/C23H34N2/c1-7-16-9-18(24)11-20(14(3)4)22(16)13-23-17(8-2)10-19(25)12-21(23)15(5)6/h9-12,14-15H,7-8,13,24-25H2,1-6H3 |
InChI-Schlüssel |
DDTOOQIKICNNHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)N)C(C)C)CC2=C(C=C(C=C2C(C)C)N)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


